molecular formula C14H21ClN2O2 B1375733 Benzyl trans-3-aminocyclohexylcarbamate hydrochloride CAS No. 1222709-28-5

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride

Cat. No. B1375733
M. Wt: 284.78 g/mol
InChI Key: SBODKRLYZILWEM-OJERSXHUSA-N
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Description

“Benzyl trans-3-aminocyclohexylcarbamate hydrochloride” is a chemical compound with the molecular formula C14H21ClN2O2 . It has a molecular weight of 284.78 g/mol . The IUPAC name for this compound is benzyl N - [ (1 R ,3 R )-3-aminocyclohexyl]carbamate;hydrochloride .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a benzyl group, a carbamate group, and a cyclohexyl group . The InChI string representation of the molecule is InChI=1S/C14H20N2O2.ClH/c15-12-7-4-8-13 (9-12)16-14 (17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,15H2, (H,16,17);1H/t12-,13-;/m1./s1 .


Physical And Chemical Properties Analysis

“Benzyl trans-3-aminocyclohexylcarbamate hydrochloride” has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 284.1291556 g/mol . The topological polar surface area is 64.4 Ų . The compound has a heavy atom count of 19 . The formal charge of the compound is 0 . The complexity of the compound is 265 .

Scientific Research Applications

1. Enzyme Selectivity and Cellular Studies

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride has been studied for its enzyme selectivity and cellular effects. Research by Valente et al. (2015) on diastereomers of this compound revealed that some isomers showed potent inhibition against LSD1 (Lysine Specific Demethylase 1), a significant enzyme in epigenetic regulation, and were less active against monoamine oxidases (MAO-A and MAO-B). These diastereomers also influenced gene expression in cell lines, potentially linking to their LSD1 inhibition properties (Valente et al., 2015).

2. Synthesis and Structural Studies

Bernáth et al. (1985) conducted research on the preparation and conformational study of benzyl trans-3-aminocyclohexylcarbamate hydrochloride derivatives. These studies provide insights into the chemical synthesis and structural characteristics of this class of compounds, which are essential for understanding their chemical behavior and potential applications (Bernáth et al., 1985).

3. Synthesis of Functionalized Derivatives

Mangelinckx et al. (2010) reported on the synthesis of functionalized derivatives of benzyl trans-3-aminocyclohexylcarbamate hydrochloride. Their work focuses on understanding how different substituents affect the properties of these compounds, which is crucial for developing specialized applications in various fields of chemistry (Mangelinckx et al., 2010).

4. Application in Analgesic Synthesis

Research by Kato et al. (1983) involved the synthesis of aminomethyl benzyl cyclohexanone derivatives from benzyl trans-3-aminocyclohexylcarbamate hydrochloride. These compounds were evaluated for their analgesic activity, highlighting the potential application of this compound in medicinal chemistry (Kato et al., 1983).

5. Biotransformation Studies

Jauch et al. (1978) conducted biotransformation studies in humans on derivatives of benzyl trans-3-aminocyclohexylcarbamate hydrochloride. Understanding the metabolic pathways of these compounds can provide insights into their pharmacological behavior and potential therapeutic applications (Jauch et al., 1978).

properties

IUPAC Name

benzyl N-[(1R,3R)-3-aminocyclohexyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17);1H/t12-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBODKRLYZILWEM-OJERSXHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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